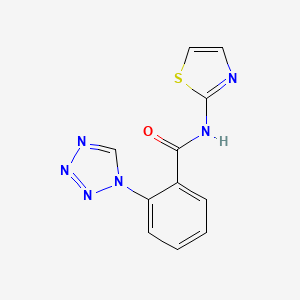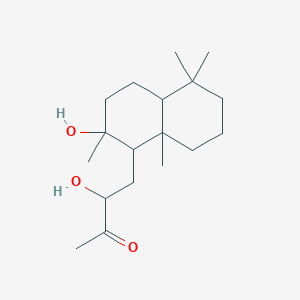![molecular formula C35H25N3O2 B4941731 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole](/img/structure/B4941731.png)
3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole, also known as BPII, is a synthetic compound that has been extensively studied for its potential in various scientific research applications. BPII is a heterocyclic compound that contains both an imidazole and an indole ring, and it has been shown to have a diverse range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole is not fully understood, but it is thought to involve the binding of the compound to specific proteins and enzymes. 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole has been shown to have a high affinity for certain types of proteins, which allows it to selectively target these molecules in biological systems.
Biochemical and Physiological Effects:
3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole has been shown to have a diverse range of biochemical and physiological effects. Some of the most notable effects of 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole include its ability to modulate the activity of certain enzymes and proteins, as well as its ability to induce changes in cellular signaling pathways. 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful for treating a range of diseases and conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole in lab experiments is its high selectivity for certain proteins and enzymes. This allows researchers to specifically target these molecules in biological systems, which can be useful for studying their function and activity. However, one limitation of using 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole is that it can be difficult to synthesize and purify, which may make it less accessible for some researchers.
Direcciones Futuras
There are many potential future directions for research on 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole. One promising area of research involves the development of new methods for synthesizing and purifying the compound, which could make it more accessible for a wider range of researchers. Additionally, further studies on the biochemical and physiological effects of 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole could lead to the development of new therapeutic applications for the compound. Finally, the use of 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole as a fluorescent probe for imaging biological systems is an area of research that is likely to continue to grow in the coming years.
Métodos De Síntesis
The synthesis of 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole is a multi-step process that involves the reaction of various starting materials. One of the most common methods for synthesizing 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole involves the reaction of 4,5-bis(4-phenoxyphenyl)-1H-imidazole-2-carboxylic acid with indole-3-carbaldehyde in the presence of a base catalyst. This reaction produces 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole as a solid product, which can be purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole has been shown to have a diverse range of applications in scientific research. One of the most promising areas of research involves the use of 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole as a fluorescent probe for imaging biological systems. 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole has been shown to selectively bind to certain proteins and enzymes, which allows it to be used as a tool for visualizing these molecules in live cells and tissues.
Propiedades
IUPAC Name |
3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H25N3O2/c1-3-9-26(10-4-1)39-28-19-15-24(16-20-28)33-34(25-17-21-29(22-18-25)40-27-11-5-2-6-12-27)38-35(37-33)31-23-36-32-14-8-7-13-30(31)32/h1-23,36H,(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVZSZVDABLZDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(N=C(N3)C4=CNC5=CC=CC=C54)C6=CC=C(C=C6)OC7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-7-(2-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4941655.png)
![1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B4941656.png)
![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4941664.png)

![ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4941673.png)
![4-[(benzylthio)methyl]-N-(2-methoxybenzyl)benzamide](/img/structure/B4941685.png)

![(3R*,4R*)-1-[(2-methyl-5-pyrimidinyl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4941697.png)
![N-(4-butoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B4941708.png)
![N-(2-chlorophenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4941720.png)

![1-(2-hydroxyethyl)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-(4-nitrophenyl)-2,3-pyrrolidinedione](/img/structure/B4941724.png)
![3-[(4-butoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4941746.png)
![N-{1-[1-(4-methoxy-3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B4941755.png)